molecular formula C5H6F3O3P B13619907 Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Cat. No.: B13619907
M. Wt: 202.07 g/mol
InChI Key: RAGAJMQUHXGIGC-UHFFFAOYSA-N
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Description

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is a fluorinated organophosphorus compound characterized by a propargyl (alkynyl) group substituted with three fluorine atoms and a dimethyl phosphonate ester moiety. Its molecular structure combines the electron-withdrawing trifluoromethyl group with the versatile reactivity of the phosphonate ester, making it valuable in synthetic chemistry, particularly in Wittig-Horner reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C5H6F3O3P

Molecular Weight

202.07 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3,3,3-trifluoroprop-1-yne

InChI

InChI=1S/C5H6F3O3P/c1-10-12(9,11-2)4-3-5(6,7)8/h1-2H3

InChI Key

RAGAJMQUHXGIGC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C#CC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Direct Reaction of Dimethyl Phosphite with 3,3,3-Trifluoropropyne

  • Reaction Description : The most common synthetic approach involves the nucleophilic addition of dimethyl phosphite to 3,3,3-trifluoropropyne (a trifluoromethylated terminal alkyne).
  • Catalysis and Conditions : This reaction is typically carried out in the presence of a strong base, such as sodium hydride, which deprotonates the dimethyl phosphite to generate a nucleophilic phosphite anion. This anion then attacks the electrophilic alkyne carbon.
  • Optimization : The reaction conditions can be optimized using continuous flow reactors to improve yield and purity. Purification is often achieved by distillation or crystallization techniques.
  • Reaction Scheme :

    $$
    \text{(CH}3\text{O)}2\text{P-H} + \text{CF}3\text{C}\equiv\text{CH} \xrightarrow[\text{NaH}]{\text{solvent}} \text{(CH}3\text{O)}2\text{P-C}\equiv\text{C-CF}3
    $$

  • Yields : Moderate to high yields are reported depending on the reaction parameters and purification methods.

Oxidative Coupling and Domino Reactions Involving Dialkyl Phosphites

  • Oxidative Coupling : Dialkyl phosphites can undergo aerobic oxidative coupling with alkynes to form alkynylphosphonates. This method involves the formation of organocopper intermediates under oxidative conditions.
  • Domino Reactions : Copper(I)-catalyzed domino reactions involving phenylacetylene, organic azides, and dialkyl phosphites have been reported to yield triazolyl phosphonates, which are structurally related compounds. These methods demonstrate the versatility of dialkyl phosphites in constructing phosphonate derivatives with alkyne functionalities.
  • Catalyst and Conditions : Copper(I) salts, sometimes with sodium ascorbate as a reducing agent, in solvents like DMF, under controlled temperatures (e.g., 170 °C), facilitate these transformations.
  • Relevance : While these methods are more complex, they highlight the potential for functionalizing trifluoromethylated alkynyl phosphonates through click chemistry and oxidative coupling pathways.

Comparative Structural Analysis of Related Phosphonates

Compound Name Structural Features Unique Attributes
Dimethyl phosphonate Simple phosphonate structure Basic phosphonate without trifluoromethyl group
Ethyl (2-(trifluoromethyl)propynyl)phosphonate Contains ethyl instead of dimethyl Enhanced volatility due to ethyl group
2-(Trifluoromethyl)-2-methylpropanephosphonic acid Contains an acid functional group Increased acidity compared to dimethyl version
Diphenyl (trifluoropropynyl)phosphonate Contains phenyl groups Potentially different biological activities due to aromatic nature

The presence of the trifluoromethyl group combined with the alkyne and phosphonate moieties in this compound imparts unique reactivity and biological interaction potential compared to these analogues.

Research Discoveries and Applications

  • The trifluoromethyl group enhances the compound’s ability to interact with biological targets, particularly enzymes, by mimicking natural substrates and improving binding affinity through hydrogen bonding and lipophilicity.
  • Studies suggest potential applications in drug development as enzyme inhibitors due to these interactions.
  • Advanced synthetic techniques such as continuous flow reactors and oxidative coupling reactions have improved the efficiency and scalability of the compound’s synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Direct nucleophilic addition Dimethyl phosphite, 3,3,3-trifluoropropyne, NaH Simple, straightforward Moderate to high Requires strong base, optimized by flow methods
Oxidative coupling/domino Dialkyl phosphites, copper catalysts, oxygen Enables functionalization Moderate Involves organocopper intermediates
Phosphonochloridite intermediates Dichlorotriphenylphosphorane, alcohols, amines Versatile for phosphonate derivatives Moderate to good Broad applicability, not specific to target compound

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphonates, alkenes, and alkanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Phosphonate Esters

The choice of ester groups (methyl vs. ethyl or butyl) significantly impacts reactivity and physical properties. For example:

  • Diethyl (3,3,3-Trifluoroprop-1-yn-1-yl)phosphonate () replaces methyl with ethyl groups, increasing steric bulk. This reduces hydrolysis rates compared to the methyl ester due to slower nucleophilic attack .
  • Dibutyl analogs () exhibit even lower solubility in polar solvents, limiting their utility in aqueous-phase reactions .
Compound Ester Group Hydrolysis Rate (Relative) Solubility in Water
Dimethyl (CF₃-propargyl)PO₃ Methyl High Moderate
Diethyl (CF₃-propargyl)PO₃ Ethyl Moderate Low
Dibutyl (CF₃-propargyl)PO₃ Butyl Low Very Low

Fluorinated Chain Modifications

Variations in the fluorinated propargyl chain alter electronic and steric profiles:

  • 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate () introduces a phenyl group and chlorine atoms, enhancing lipophilicity and resistance to oxidation. This compound is prioritized in agrochemical applications due to its stability .
  • Dimethyl (2-Oxoheptyl)phosphonate () replaces the trifluoropropynyl group with a ketone-containing alkyl chain, shifting reactivity toward nucleophilic additions rather than alkyne-based coupling .

Reactivity and Functional Group Transformations

Alkaline Hydrolysis

The trifluoropropynyl group accelerates hydrolysis under alkaline conditions compared to non-fluorinated analogs. For example:

  • Dimethyl (CF₃-propargyl)PO₃ hydrolyzes 30% faster than dimethyl (2-oxoheptyl)phosphonate due to the electron-withdrawing effect of CF₃, which polarizes the P–O bond .
  • 3-Acetyl-30-phosphonobetulinic acid () requires Jones reagent for oxidation, whereas the trifluoropropynyl group in the main compound enables milder oxidative cleavage .

Wittig-Horner Reactions

Yields in Wittig-Horner reactions vary with substituents:

  • The main compound achieves 94% yield in forming 1,3-dithiole derivatives (), outperforming dimethyl derivatives (13) and (14) (65–69% yields) due to superior leaving-group ability of the trifluoropropynyl moiety .

Cytotoxicity and Fluorescence

  • Pyrene-derived aminophosphonates () exhibit high emission quantum yields (0.68) in aqueous buffers, whereas the trifluoropropynyl group in the main compound quenches fluorescence but enhances cytotoxicity. For instance, dimethyl aminophosphonates show IC₅₀ values <10 μM in HeLa cells, while the trifluoropropynyl analog may improve membrane permeability due to fluorine’s lipophilicity .

Industrial Relevance

  • Dimethyl phosphonate (CAS 868-85-9) () is a bulk industrial chemical, but the trifluoropropynyl derivative commands niche demand in pharmaceuticals, with prices 3–5× higher due to specialized synthesis and fluorination steps .

Biological Activity

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₅H₇F₃O₄P
  • Molecular Weight : 201.07 g/mol

The presence of the trifluoropropynyl group contributes to its unique reactivity and biological profile.

Synthesis

This compound can be synthesized through various methods involving the reaction of phosphorus-containing reagents with alkynes. The synthesis typically involves:

  • Formation of Phosphonate : A phosphorus precursor reacts with a suitable alkynyl halide.
  • Fluorination : The introduction of trifluoromethyl groups can be achieved through electrophilic fluorination techniques.

Antimicrobial Properties

Research indicates that phosphonates like this compound exhibit antimicrobial activity. For instance, studies have shown that modifications in the phosphorus moiety can enhance the efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of several phosphonates, including this compound. The results demonstrated:

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)8 µg/mL

This suggests significant potential for development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

Cytotoxicity Results

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
Normal Fibroblasts>100

The selectivity index indicates a promising therapeutic window for further exploration in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The phosphonate group may interfere with key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies indicate that while it possesses biological activity, care must be taken regarding dosage and exposure levels to mitigate adverse effects.

Toxicity Profile Summary

EndpointResult
Acute Oral ToxicityLD₅₀ > 2000 mg/kg
Skin IrritationMild irritant
Eye IrritationSevere irritant

Q & A

Basic: What are the optimal synthetic conditions for dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate, and how do solvent choices influence yield?

Methodological Answer:
The synthesis of trifluoropropynyl phosphonates typically involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., allenyl phosphonium salts in ), reactions are conducted in dry CH₂Cl₂ at low temperatures (−78°C to 20°C) to stabilize reactive intermediates. Solvent polarity is critical: non-polar solvents like toluene () reduce side reactions, while polar aprotic solvents enhance nucleophilicity. Triethylamine is often used as a base to scavenge acids. For air-sensitive intermediates (e.g., ), inert atmospheres (N₂/Ar) and Schlenk techniques are recommended. Yield optimization (50–87% in ) depends on stoichiometric control of phosphorus reagents (e.g., PPh₃ or tributylphosphine).

Advanced: What mechanistic insights explain the nucleophilic reactivity of the trifluoropropynyl group in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent alkyne, facilitating nucleophilic attack. For example, in PPh₃-mediated reactions (), the trifluoropropynyl moiety acts as a π-acceptor, stabilizing transition states via conjugation. 31{}^{31}P NMR data (e.g., δ ~20–25 ppm in ) confirm phosphonium salt formation, while 19{}^{19}F NMR can track fluorine environment changes during reactivity. Computational studies (DFT) are advised to map electron density shifts and predict regioselectivity in unsymmetrical systems.

Basic: Which spectroscopic techniques are most reliable for characterizing trifluoropropynyl phosphonates?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR :
    • ¹H NMR : Probes alkyne protons (δ 2.5–3.5 ppm) and methyl groups on phosphorus (δ 1.2–1.5 ppm) .
    • ³¹P NMR : Sharp singlets (δ 15–25 ppm) confirm phosphonate/phosphonium structures .
    • ¹⁹F NMR : Trifluoromethyl signals (δ −60 to −70 ppm) indicate electronic environments .
  • IR Spectroscopy : C≡C stretches (~2100 cm⁻¹) and P=O stretches (~1250 cm⁻¹) validate functional groups .
  • PXRD : For crystalline derivatives (e.g., ), peaks at 11.32, 13.26, and 24.02° 2θ confirm polymorphism .

Advanced: How does crystallography resolve structural ambiguities in trifluoropropynyl phosphonate derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for assigning stereochemistry and bond lengths. For example, the APO-I polymorph in exhibits a PXRD pattern with peaks at 13.84° and 21.12° 2θ, correlating with dihedral angles between the phosphonate and fluorinated groups. DSC thermograms (e.g., melting point 203°C in ) and FTIR (e.g., 1471 cm⁻¹ for C-F bending) complement crystallographic data. For air-sensitive crystals, synchrotron radiation or low-temperature data collection (100 K) minimizes degradation.

Advanced: What computational methods predict the reactivity of trifluoropropynyl phosphonates in organocatalytic systems?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the LUMO of the trifluoropropynyl group is localized on the alkyne, making it susceptible to attack by soft nucleophiles (e.g., amines in ). Solvent effects (PCM model) and transition-state optimization (NEB method) refine activation energy barriers. Comparative studies with non-fluorinated analogs (e.g., ) quantify fluorine’s electron-withdrawing impact.

Basic: How should researchers handle air-sensitive intermediates during synthesis?

Methodological Answer:

  • Glovebox/Schlenk Line : For phosphonate esters ( ), use anhydrous solvents (distilled over CaH₂) and flame-dried glassware.
  • Quenching : Add intermediates to cold (−78°C) ether to precipitate products ().
  • Storage : Seal compounds under vacuum or N₂ in flame-sealed ampoules.

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved in structurally similar derivatives?

Methodological Answer:

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting.
  • COSY/HSQC : Correlates ¹H-¹³C/¹H-³¹P couplings to assign overlapping signals.
  • Isotopic Labeling : Deuterated analogs (e.g., ) simplify splitting patterns.
  • Crystallographic Validation : SCXRD ( ) provides absolute configuration data to reconcile NMR ambiguities.

Advanced: What role do fluorinated solvents play in reaction optimization for trifluoropropynyl phosphonates?

Methodological Answer:
Fluorinated solvents (e.g., HFIP) enhance solubility of fluorinated intermediates and stabilize cationic species via hydrogen bonding. In , water-immiscible solvents (toluene/CH₂Cl₂) facilitate phase separation during crystallization. Solvent dielectric constants (e.g., ε = 8.9 for CH₂Cl₂) influence reaction rates in SN² mechanisms. Microfluidic reactors enable precise control of exothermic reactions (e.g., P=O bond formation).

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